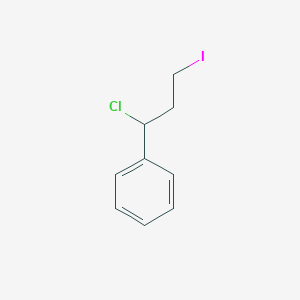![molecular formula C19H22N2O2 B14298902 1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]- CAS No. 114070-54-1](/img/structure/B14298902.png)
1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- is a chemical compound that belongs to the class of diamines It is characterized by the presence of two methoxyphenyl groups attached to the nitrogen atoms of the propanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- typically involves the reaction of 1,3-propanediamine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds between the amine groups of the propanediamine and the aldehyde groups of the methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the reactants are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various conditions, including elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxyphenyl groups may facilitate binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N,N’-bis(2-aminoethyl)-: This compound has similar structural features but with aminoethyl groups instead of methoxyphenyl groups.
N,N-Dimethyl-1,3-propanediamine: This compound has dimethyl groups attached to the nitrogen atoms instead of methoxyphenyl groups.
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: This compound has tetramethyl groups attached to the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- is unique due to the presence of methoxyphenyl groups, which can impart specific chemical and physical properties. These properties may include enhanced binding affinity to certain molecular targets, increased stability, and unique reactivity compared to similar compounds.
Propiedades
Número CAS |
114070-54-1 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-N-[3-[(2-methoxyphenyl)methylideneamino]propyl]methanimine |
InChI |
InChI=1S/C19H22N2O2/c1-22-18-10-5-3-8-16(18)14-20-12-7-13-21-15-17-9-4-6-11-19(17)23-2/h3-6,8-11,14-15H,7,12-13H2,1-2H3 |
Clave InChI |
RTYZWSFGGDSRKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C=NCCCN=CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
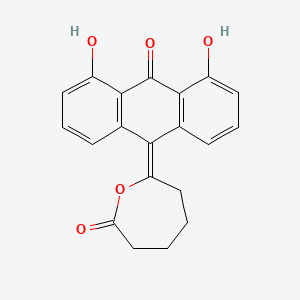

![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)

![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
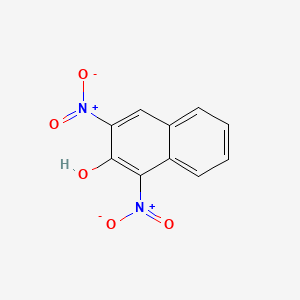
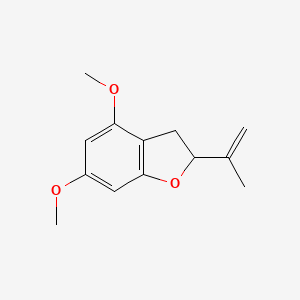
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
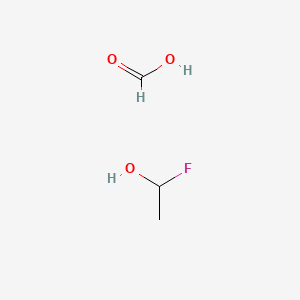
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)

